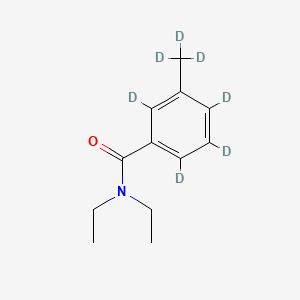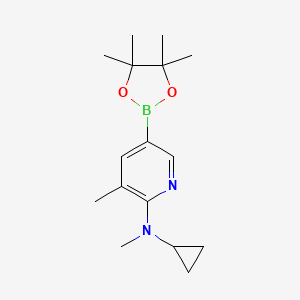
2-Fluoro-6-(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-6-(trichloromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of “2-Fluoro-6-(trichloromethyl)pyridine” involves the fluorination of one or more pyridine compounds with a fluorinating agent . The process is industrially feasible and economically viable .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trichloromethyl)pyridine” is represented by the SMILES string Fc1cccc(n1)C(F)(F)F . The InChI key for this compound is IZOIOCQPMHHDHN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-6-(trichloromethyl)pyridine” are complex and involve several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Physical And Chemical Properties Analysis
The average mass of “2-Fluoro-6-(trichloromethyl)pyridine” is 165.088 Da, and its monoisotopic mass is 165.020157 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .
Applications De Recherche Scientifique
Chemosensor Development
2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions. Employing techniques such as UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR, researchers found that this compound can act as a sensor for fluoride ions, indicating its potential in chemical sensing applications (Chetia & Iyer, 2008).
Radioligand for PET Imaging
The compound 6-[(18)F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, closely related to 2-Fluoro-6-(trichloromethyl)pyridine, has been synthesized and evaluated as a promising radioligand for positron emission tomography (PET) studies in humans. This fluorine-18 labeled compound is associated with nicotinic acetylcholine receptors and offers a potential tool for neurological research and diagnostics (Ding et al., 2000).
Preparation and Synthesis
The preparation of 2-Chloro-6-(trichloromethyl)pyridine, a compound structurally similar to 2-Fluoro-6-(trichloromethyl)pyridine, has been detailed. Researchers have optimized the reaction conditions to increase the yield and purity of this compound, demonstrating the relevance in fine chemical synthesis (Xiao-shan, 2009).
Fluorescent Chemosensor for Iron Ions
A 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophore, closely associated with 2-Fluoro-6-(trichloromethyl)pyridine, has been utilized as a turn-off chemosensor for Fe3+/Fe2+ cations. This application is significant for biochemical sensing and imaging in living cells (Maity et al., 2018).
Pesticide Synthesis
Derivatives of pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been widely utilized in the synthesis of pesticides. This highlights the importance of pyridine compounds in agricultural chemical research (Xin-xin, 2006).
Safety And Hazards
“2-Fluoro-6-(trichloromethyl)pyridine” is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-6-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROJMHDPZEHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743328 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trichloromethyl)pyridine | |
CAS RN |
1207664-71-8 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)


![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)



![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)